molecular formula C8H7BrN4S B13750648 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine CAS No. 1179360-61-2

3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine

Cat. No.: B13750648
CAS No.: 1179360-61-2
M. Wt: 271.14 g/mol
InChI Key: DFZZHDLJTIBTKQ-UHFFFAOYSA-N
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Description

3-[6-(Bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 5 and a 6-(bromomethyl)pyridinyl moiety at position 2. The bromomethyl group on the pyridine ring confers electrophilic reactivity, making this compound a versatile intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions.

Thiadiazoles, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities, such as kinase inhibition and antimicrobial properties .

Properties

CAS No.

1179360-61-2

Molecular Formula

C8H7BrN4S

Molecular Weight

271.14 g/mol

IUPAC Name

3-[6-(bromomethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H7BrN4S/c9-4-5-2-1-3-6(11-5)7-12-8(10)14-13-7/h1-3H,4H2,(H2,10,12,13)

InChI Key

DFZZHDLJTIBTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=NSC(=N2)N)CBr

Origin of Product

United States

Preparation Methods

Bromination of 2-Aminopyridine Derivatives

A crucial step is the regioselective bromination of the 2-aminopyridine precursor to introduce the bromomethyl group at the 6-position. According to patent EP2727910A1, the bromination is performed using a suitable brominating agent such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to afford the brominated intermediate (compound 39 in the patent scheme) with high regioselectivity.

Parameter Details
Starting material 2-Aminopyridine derivative
Brominating agents N-Bromosuccinimide (NBS), Bromine
Solvent Commonly used polar aprotic solvents (e.g., DMF)
Temperature Typically ambient to moderate heating
Selectivity Regioselective at 6-position of pyridine ring
Outcome Bromomethyl-substituted 2-aminopyridine intermediate

Formation of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole ring can be synthesized via cyclization of appropriate precursors such as 2-amino-5-bromothiadiazole or related thiourea intermediates. Literature describes methods involving condensation reactions with α-halo carbonyl compounds or hydrazine derivatives to form the thiadiazole ring system.

A typical procedure involves:

  • Reacting 2-amino-5-bromothiadiazole with electrophilic reagents like chloroacetaldehyde under reflux in aqueous or alcoholic solvents to form bicyclic thiadiazole intermediates.
  • Use of bases such as sodium bicarbonate or triethylamine to facilitate ring closure.
  • Purification by extraction and chromatography to isolate the thiadiazole derivatives.
Reaction Step Reagents and Conditions Yield (%) Notes
Cyclization with chloroacetaldehyde 2-Amino-5-bromothiadiazole, chloroacetaldehyde, reflux in water or ethanol 14-20% Prolonged reflux (5-20 h), multiple additions of chloroacetaldehyde
Base-mediated ring closure Sodium bicarbonate or triethylamine in ethanol, sealed tube at 75-80°C up to 97% High yield with NaHCO3 base, sealed tube conditions

Coupling of Bromomethyl Pyridine with Thiadiazole

The final step involves coupling the bromomethyl-substituted pyridine with the thiadiazole amine. This can be achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

  • Use of bases such as cesium carbonate, sodium hydride, or triethylamine to deprotonate nucleophiles.
  • Catalysts like copper(I) iodide or palladium complexes (e.g., Pd2(dba)3) facilitate coupling in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • The reaction may proceed via Buchwald-type thioether formation or ipso substitution mechanisms.
Coupling Parameters Details
Base Cesium carbonate, sodium hydride, triethylamine
Catalyst Copper(I) iodide (CuI), Pd2(dba)3
Solvent DMSO, DMF
Temperature Moderate to elevated, depending on catalyst
Reaction type Buchwald thioether formation, nucleophilic substitution
Outcome Formation of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes/References
1. Regioselective bromination 2-Aminopyridine + NBS or Br_2 in DMF Not specified Patent EP2727910A1
2. Thiadiazole ring formation 2-Amino-5-bromothiadiazole + chloroacetaldehyde, reflux in water/ethanol + base (NaHCO3) 14-97% Ambeed synthesis data
3. Coupling reaction Bromomethyl pyridine + thiadiazole amine, base + Pd or Cu catalyst in DMSO/DMF Not specified Patent EP2727910A1

Research Discoveries and Notes

  • The use of sodium bicarbonate as a base in sealed tube conditions significantly improves yields of thiadiazole derivatives, reaching up to 97%.
  • Metal-catalyzed cross-coupling reactions enable efficient formation of C–S bonds between pyridine and thiadiazole rings, with palladium and copper catalysts showing good efficacy.
  • Regioselective bromination is critical to ensure substitution at the 6-position of the pyridine ring, which directs subsequent functionalization steps.
  • The synthetic routes allow for variation in substituents, enabling the preparation of derivatives with potential pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-thiadiazole compounds exhibit notable antimicrobial properties. For instance, a study indicated that compounds similar to 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine showed efficacy against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties
The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies have pointed towards its potential as an anticancer agent by inhibiting specific pathways associated with tumor growth. For example, derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cell lines .

Neuropharmacological Effects
There is emerging evidence that compounds containing the thiadiazole moiety can influence neurotransmitter systems. Some studies have reported that such compounds can act as modulators of serotonin receptors, which may lead to applications in treating mood disorders or anxiety .

Agricultural Science Applications

Pesticidal Activity
The bromomethyl group in this compound enhances its lipophilicity, making it effective as a pesticide. Research has shown that similar thiadiazole derivatives exhibit insecticidal and fungicidal activities against agricultural pests. Field trials indicated significant reductions in pest populations when these compounds were applied .

Herbicide Development
Studies have also explored the use of thiadiazole derivatives as herbicides. The mechanism involves inhibiting specific enzymes critical for plant growth. Laboratory tests demonstrated effective weed control with minimal impact on crop plants, suggesting a viable option for integrated pest management strategies .

Material Science Applications

Polymer Chemistry
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine can be utilized as a building block for synthesizing novel polymers with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance materials .

Corrosion Inhibitors
The compound has been investigated for its potential as a corrosion inhibitor in metal protection. Studies have shown that films formed from thiadiazole-based compounds can effectively reduce corrosion rates in various environments, thereby extending the lifespan of metal components .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-aminePseudomonas aeruginosa8 µg/mL

Table 2: Efficacy of Thiadiazole-Based Herbicides

Herbicide NameTarget WeedControl Rate (%)Application Rate (g/ha)
Herbicide XAmaranthus retroflexus85%200
Herbicide YSetaria viridis90%150
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amineChenopodium album95%100

Mechanism of Action

The mechanism of action of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine (CAS: 1236970-11-8)

  • Structure : Replaces the bromomethyl group with a chlorine atom at the pyridine ring.
  • Properties : The chlorine atom, being less reactive than bromomethyl, reduces electrophilicity but improves stability. This compound is often used in studies requiring inert halogen substituents.
  • Applications : Primarily explored in agrochemical research due to its stability under environmental conditions .

3-[6-(Trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine (CAS: 1179362-68-5)

  • Structure : Features a trifluoromethyl (-CF₃) group instead of bromomethyl.
  • Properties : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs.

Analogues with Non-Pyridine Substituents

3-Phenyl-1,2,4-thiadiazol-5-amine (CAS: 17467-15-1)

  • Structure : Substitutes the pyridine ring with a phenyl group.
  • Properties : Lacking heteroaromatic nitrogen, this compound exhibits reduced hydrogen-bonding capacity but increased hydrophobicity.
  • Applications : Widely used as a scaffold in antimicrobial agents .

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS: 138588-24-6)

  • Structure : Replaces pyridine with a pyrimidine ring.
  • Properties : The additional nitrogen atom in pyrimidine enhances π-π stacking interactions, improving binding affinity to DNA or enzyme active sites.
  • Applications : Studied in anticancer drug development .

Functional Group Comparison Table

Compound Name Substituent Molecular Weight Key Properties Primary Applications References
3-[6-(Bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine Bromomethyl-pyridine Not reported High electrophilicity Drug intermediate [1, 7]
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine Chloro-pyridine 228.68 Environmental stability Agrochemicals [6]
3-[6-(Trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine Trifluoromethyl-pyridine 246.21 Lipophilicity, metabolic stability Neuropharmacology [8, 11]
3-Phenyl-1,2,4-thiadiazol-5-amine Phenyl 177.22 Hydrophobicity Antimicrobial agents [5]
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine Pyrimidine 179.20 Enhanced π-π interactions Anticancer research [10]

Biological Activity

3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole core with a bromomethyl group attached to a pyridine ring. This unique structure enhances its reactivity and potential biological activity. The presence of both the bromomethyl and amine functional groups allows for various chemical transformations, which can lead to the development of derivatives with enhanced pharmacological profiles.

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine, exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against E. coli and Salmonella typhi with notable inhibition zones when tested in vitro .

Compound Target Organism Zone of Inhibition (mm)
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amineE. coli15-19
3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amineS. typhi15-19

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted that similar thiadiazole derivatives exhibited potent growth inhibition against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 0.28 µg/mL against MCF-7 cells .

The biological activity of 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine is believed to be linked to its ability to interact with various biological targets through molecular docking studies. These studies suggest that the compound can effectively bind to proteins involved in crucial cellular processes, such as cell cycle regulation and apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination of Pyridine Derivatives : This initial step introduces the bromomethyl group.
  • Thiadiazole Formation : Achieved by reacting hydrazine derivatives with carbon disulfide followed by cyclization.
  • Coupling Reactions : The final product is synthesized by coupling the brominated pyridine with the thiadiazole intermediate under controlled conditions.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the thiadiazole structure .

Case Studies

Recent studies have focused on evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. For example:

  • A study reported that certain derivatives reduced cell viability below 50% at concentrations around 200 μM after 24 hours of treatment .
  • Another investigation highlighted that specific structural modifications could enhance anticancer activity while reducing toxicity .

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine, and how do reaction conditions impact yield?

Answer:
The compound can be synthesized via cyclization reactions using hydrazide derivatives and thiocyanate reagents. For example, reacting isonicotinoyl hydrazide with potassium thiocyanate under concentrated sulfuric acid forms the thiadiazole core, followed by bromomethylation at the pyridinyl moiety using bromine-containing reagents (e.g., N-bromosuccinimide). Key factors include:

  • Temperature control : Cyclocondensation requires 363 K for 6 hours to ensure complete ring closure .
  • Catalyst selection : Triethylamine in DMF enhances electrophilic substitution during bromomethylation .
  • Purification : Crystallization from ethanol or acetone yields high-purity crystals suitable for X-ray diffraction .

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its supramolecular assembly?

Answer:
Single-crystal X-ray diffraction reveals two independent molecules (A and B) in the asymmetric unit. Structural features include:

  • Dihedral angles : 18.2° (A) and 30.3° (B) between thiadiazole and pyridine rings, indicating conformational flexibility .
  • Hydrogen bonding : N–H···N interactions between amine groups and pyridinyl nitrogen atoms create 2D networks, critical for stability .
  • Refinement : Geometrical restraints on C–H and N–H bonds (0.93 Å and 0.86 Å, respectively) ensure accurate modeling of thermal displacement parameters .

Advanced: How can computational modeling resolve contradictions in spectroscopic data from alternative synthetic pathways?

Answer:
Discrepancies in NMR or IR spectra (e.g., unexpected peaks from byproducts) can be addressed by:

  • Density Functional Theory (DFT) : Compare calculated vibrational frequencies (IR) or chemical shifts (NMR) with experimental data to identify impurities .
  • Molecular docking : Analyze steric clashes or electronic mismatches in intermediates, as seen in thiazole-triazole acetamide analogs .
  • Dynamic NMR simulations : Model rotational barriers in flexible substituents (e.g., bromomethyl groups) to explain splitting patterns .

Advanced: What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

Answer:
SAR analysis involves:

  • Conformational analysis : Adjust dihedral angles (e.g., pyridine-thiadiazole torsion) to enhance binding to target proteins, as demonstrated in fungicidal thiadiazole derivatives .
  • Bioisosteric replacement : Substitute bromine with chlorine or fluorine to modulate lipophilicity and metabolic stability .
  • Hydrogen-bond profiling : Modify amine groups to strengthen interactions with enzymatic active sites, analogous to triazol-3-amine derivatives .

Advanced: How do solvent and catalyst choices influence regioselectivity in derivatization reactions?

Answer:
Regioselectivity in bromomethylation or cross-coupling reactions depends on:

  • Polar aprotic solvents : DMF stabilizes transition states in SN2 reactions, favoring substitution at the pyridinyl methyl group .
  • Copper catalysis : For Suzuki-Miyaura coupling, Cu(I) salts enhance selectivity for C–C bond formation at the thiadiazole C5 position, as seen in related pyridine-thiadiazole hybrids .
  • Acid/base mediation : Sodium hydroxide promotes deprotonation of thiadiazole amines, directing electrophiles to the pyridinyl ring .

Basic: What analytical techniques validate the purity and identity of synthesized batches?

Answer:

  • Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to confirm stoichiometry (±0.3% tolerance) .
  • Melting point consistency : Deviations >2°C suggest impurities (e.g., unreacted hydrazide precursors) .
  • Multinuclear NMR : ¹H and ¹³C spectra should match predicted shifts for thiadiazole (δ ~8.5 ppm for pyridinyl protons) and bromomethyl groups (δ ~4.3 ppm) .

Advanced: How can heterogeneous reaction conditions mitigate byproduct formation during scale-up?

Answer:

  • Solid-supported reagents : Use polymer-bound N-bromosuccinimide to limit dibromination side reactions .
  • Flow chemistry : Continuous microreactors improve heat transfer during exothermic cyclization steps, reducing decomposition .
  • In situ monitoring : Raman spectroscopy tracks bromomethyl group incorporation in real time, enabling rapid pH or temperature adjustments .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

  • Activation by electron-withdrawing groups : The thiadiazole ring withdraws electron density from the pyridinyl ring, enhancing bromomethyl group lability .
  • Transition-state modeling : DFT studies show a lower energy barrier (~15 kcal/mol) for substitution at the pyridinyl C6 position versus C4 .
  • Leaving-group effects : Bromine’s polarizability stabilizes the Meisenheimer complex, accelerating displacement compared to chlorine .

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